molecular formula C10H12Cl3NO3 B13780654 Dimethylammonium 2,4,5-trichlorophenoxyacetate CAS No. 6369-97-7

Dimethylammonium 2,4,5-trichlorophenoxyacetate

Cat. No.: B13780654
CAS No.: 6369-97-7
M. Wt: 300.6 g/mol
InChI Key: KDKIQPRSLMHYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylammonium 2,4,5-trichlorophenoxyacetate is a dimethylammonium salt formulation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a historically significant phenoxy herbicide and synthetic auxin. This compound acts as a plant growth regulator, mimicking the action of natural auxin (IAA) to induce uncontrolled growth in broad-leaf plants, leading to their defoliation. Its primary research value lies in its use as a model compound in plant physiology studies to investigate auxin-mediated processes, mechanisms of herbicide action, and pathways of plant metabolism. It also serves as a critical analytical standard in environmental chemistry for monitoring persistence and studying the environmental fate of phenoxy herbicides. 2,4,5-T is known for its moderate water solubility, low volatility, and persistence in soil systems. It is crucial for researchers to note that the manufacturing process of the parent acid can lead to trace contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and persistent organic pollutant. Due to toxicity concerns, the use of 2,4,5-T as an herbicide has been prohibited in many countries, including the United States and Canada, since the 1980s, and its international trade is restricted by the Rotterdam Convention. This product is supplied strictly For Research Use Only and must not be used for any commercial, agricultural, or personal applications.

Properties

CAS No.

6369-97-7

Molecular Formula

C10H12Cl3NO3

Molecular Weight

300.6 g/mol

IUPAC Name

dimethylazanium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.C2H7N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-2/h1-2H,3H2,(H,12,13);3H,1-2H3

InChI Key

KDKIQPRSLMHYNN-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol (2,4,5-TCP)

The preparation of Dimethylammonium 2,4,5-trichlorophenoxyacetate begins with the synthesis of 2,4,5-trichlorophenol, a key intermediate. According to US Patent 4346248A, an advanced process for producing 2,4,5-trichlorophenol analytically free of the toxic contaminant 2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD) involves:

  • Nitration of 1,2,4-trichlorobenzene in the presence of a strong mineral acid.
  • Reduction of the resulting 1,2,4-trichloro-5-nitrobenzene.
  • Acidification to form 2,4,5-trichloroaniline.
  • Diazotization of the acid salt of 2,4,5-trichloroaniline with nitrite.
  • Hydrolytic decomposition of the resulting 2,4,5-trichlorobenzenediazonium salt.
  • Recovery of 2,4,5-trichlorophenol by steam distillation and extraction.

This method yields 2,4,5-trichlorophenol with purity around 95%, free from TCDD contamination, which is critical for safety and environmental reasons.

Conversion to 2,4,5-Trichlorophenoxyacetic Acid

The 2,4,5-trichlorophenol is then reacted with monochloroacetic acid in the presence of aqueous sodium hydroxide. The reaction proceeds as follows:

  • The phenol is slurried with monochloroacetic acid in an organic solvent such as toluene.
  • Sodium hydroxide solution is added to promote nucleophilic substitution, forming the 2,4,5-trichlorophenoxyacetate anion.
  • After completion, the mixture is acidified to precipitate 2,4,5-trichlorophenoxyacetic acid.
  • The product is then isolated by filtration and drying.

This process yields 2,4,5-trichlorophenoxyacetic acid with melting points reported between 148-153 °C, indicating high purity.

Step Reagents/Conditions Yield/Remarks
Nitration 1,2,4-trichlorobenzene, strong mineral acid Crude 1,2,4-trichloro-5-nitrobenzene
Reduction Suitable reducing agent Formation of 2,4,5-trichloroaniline
Diazotization and Hydrolysis NaNO2, sulfuric acid, cupric sulfate, steam distillation 95% pure 2,4,5-trichlorophenol
Etherification Monochloroacetic acid, NaOH, toluene, 60-92 °C 2,4,5-trichlorophenoxyacetic acid, m.p. 148-153 °C

Preparation of this compound

Salt Formation

The salt formation involves neutralizing 2,4,5-trichlorophenoxyacetic acid with dimethylamine. The general procedure includes:

  • Dissolving 2,4,5-trichlorophenoxyacetic acid in water or an appropriate solvent.
  • Adding a stoichiometric amount of dimethylamine, typically as an aqueous solution or gas, under controlled temperature.
  • Stirring the mixture to ensure complete neutralization and salt formation.
  • Removing water by evaporation or drying under vacuum to isolate the solid dimethylammonium salt.

Physical Characteristics

The dimethylammonium salt of 2,4,5-trichlorophenoxyacetic acid typically forms medium-sized crystalline powders upon drying when impurity levels are controlled. This salt is water-soluble and can be formulated into ready-to-use herbicidal solutions.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Product/Outcome
1. Nitration 1,2,4-trichlorobenzene, mineral acid 1,2,4-trichloro-5-nitrobenzene
2. Reduction Reducing agent (unspecified) 2,4,5-trichloroaniline
3. Diazotization & Hydrolysis NaNO2, H2SO4, CuSO4, steam distillation 2,4,5-trichlorophenol (95% purity, TCDD-free)
4. Etherification Monochloroacetic acid, NaOH, toluene, 60-92 °C 2,4,5-trichlorophenoxyacetic acid (m.p. 148-153 °C)
5. Salt Formation Dimethylamine, aqueous solution, controlled pH This compound salt
6. Drying Vacuum dryer, steam jacket (110-120 °C), vacuum Crystalline, water-soluble herbicidal salt

Research Findings and Considerations

  • The synthesis route prioritizes minimizing toxic dioxin impurities by using diazotization and hydrolytic decomposition rather than direct alkaline hydrolysis of chlorobenzenes, which historically produced TCDD contaminants.
  • Purity of intermediates and control of chlorophenol impurities is critical to obtaining a solid, stable dimethylammonium salt.
  • Drying parameters and vacuum conditions are optimized to avoid melting or amorphous forms, ensuring good handling and formulation properties.
  • The water solubility of the final salt facilitates its use in aqueous herbicidal formulations.

Chemical Reactions Analysis

Types of Reactions

Dimethylammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.

Scientific Research Applications

Dimethylammonium 2,4,5-trichlorophenoxyacetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxyacetic acids in various chemical reactions.

    Biology: Research on its effects on plant growth and development helps in understanding the mechanisms of synthetic auxins.

    Medicine: Studies on its potential toxicological effects contribute to the assessment of safety and environmental impact.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of dimethylammonium 2,4,5-trichlorophenoxyacetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that disrupt normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dimethylammonium 2,4,5-trichlorophenoxyacetate with structurally related compounds, focusing on physicochemical properties, applications, and environmental behavior:

Compound Molecular Formula Molecular Weight Solubility Primary Use Key Research Findings
Dimethylammonium 2,4,5-T C₈H₅Cl₃O₃·C₂H₈N ~315.5 High (aqueous) Herbicide Enhanced solubility improves foliar absorption; lower volatility reduces dioxin formation risks .
Triethylammonium 2,4,5-T C₈H₅Cl₃O₃·C₆H₁₆N 343.6 Moderate Herbicide Demonstrated renal transport inhibition in chickens; probenecid-sensitive metabolism .
n-Butyl 2,4,5-T ester C₁₂H₁₃Cl₃O₃ 327.6 Low (lipophilic) Defoliant (Agent Orange) High volatility and dioxin contamination; implicated in long-term health effects .
Isooctyl 2,4,5-T ester C₁₆H₂₁Cl₃O₃ 367.7 Very low Industrial herbicide Persists in soil; requires microbial degradation (e.g., Burkholderia phenoliruptrix) for bioremediation .
Benzyltrimethylammonium 2,4,5-T C₈H₅Cl₃O₃·C₁₀H₁₆N 388.7 Moderate Research chemical Used in toxicity assays; inhibits glutathione S-transferase in rat liver .

Metabolic and Toxicological Profiles

  • Dimethylammonium 2,4,5-T: Limited direct toxicity data, but inferred to share metabolic pathways with 2,4,5-T. In chickens, renal tubular transport involves probenecid-sensitive mechanisms, with significant metabolic conversion to acidic derivatives .
  • Triethylammonium 2,4,5-T : Competes with tetraethylammonium transport in renal tissues, suggesting organ-specific toxicity .
  • Butyl/Isooctyl Esters : Hydrolyzed to 2,4,5-T acid in vivo, releasing TCDD upon pyrolysis. Linked to hepatic peroxisome proliferation in rats and acute toxicity in Daphnia magna (24h EC₅₀ = 1.2–4.5 mg/L) .

Environmental Degradation

  • Microbial Degradation: Burkholderia phenoliruptrix AC1100 degrades 2,4,5-T via maleylacetate intermediates, with 189 genes encoding aromatic compound degradation pathways. Efficiency varies by compound: esters require initial hydrolysis, while salts are directly metabolized .
  • Abiotic Degradation : Ammonium salts are stable under moderate conditions but form TCDD at >240°C. Esters pyrolyze more readily, yielding up to 15% TCDD .

Q & A

Q. What advanced metrics quantify environmental persistence in multi-compartment models?

  • Methodology : Apply fugacity models (Level III or IV) to predict distribution in air, water, soil, and sediment. Inputs include octanol-water partition coefficients (KowK_{ow}), Henry’s law constants, and biodegradation half-lives. Validate with field data from EPA DSSTox .

Key Research Gaps

  • Mechanistic Insights : Limited data on soil-microbe interactions during degradation.
  • Computational Tools : Need for open-source QSAR models specific to chlorophenoxyacetates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.